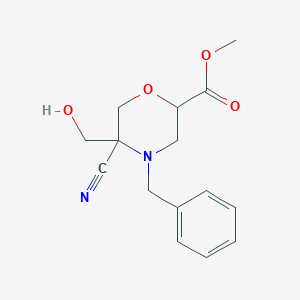

Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate” is a chemical compound with the CAS Number: 2228576-09-6 . It has a molecular weight of 290.32 and its IUPAC name is "methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate" . It is in the form of an oil .

Molecular Structure Analysis

The Inchi Code for “Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate” is 1S/C15H18N2O4/c1-20-14(19)13-8-17(7-12-5-3-2-4-6-12)15(9-16,10-18)11-21-13/h2-6,13,18H,7-8,10-11H2,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications

Synthesis and Anticancer Potential

Methyl 4-benzyl-morpholine derivatives have been synthesized and evaluated for their anticancer activity. Studies have shown that specific structural modifications in these compounds, such as the presence of a methyl group on the benzophenone B ring, significantly enhance their antiproliferative activity against various cancer cell lines. Particularly, compounds with bromo or methyl groups in certain positions exhibited substantial anti-mitogenic activity and capability to induce cell cycle arrest in cancer progression (Al‐Ghorbani et al., 2017).

Physicochemical Properties and Biodegradability

Research on 4-benzyl-4-methylmorpholinium salts, which are closely related to the compound , has provided insights into their physicochemical properties, cytotoxicity, and biodegradability. These studies are crucial for understanding the environmental impact and safety profile of such compounds (Pernak et al., 2011).

Applications in Organic Synthesis

The compound and its derivatives have been utilized in organic synthesis, contributing to the development of novel organic compounds with potential medicinal applications. For instance, the synthesis of carbamate indole derivatives using a similar morpholine structure has been explored, indicating the versatility of these compounds in synthetic organic chemistry (Borisov et al., 2007).

Synthesis of Genotoxic Impurities

Studies on the synthesis and quantitation of genotoxic impurities related to morpholine derivatives, including the compound of interest, are critical for ensuring the safety of pharmaceutical products. These research efforts contribute to the development of advanced analytical methodologies for detecting and quantifying such impurities (Katta et al., 2017).

Antimicrobial and Analgesic Activities

Research has been conducted on the synthesis and evaluation of methyl 3-aryl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, compounds structurally related to the target compound, demonstrating their potential antimicrobial and analgesic properties. This research broadens the scope of medicinal applications for morpholine derivatives (Mar'yasov et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate are currently unknown

Result of Action

The molecular and cellular effects of Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate . These factors can include pH, temperature, and the presence of other molecules in the environment.

properties

IUPAC Name |

methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-20-14(19)13-8-17(7-12-5-3-2-4-6-12)15(9-16,10-18)11-21-13/h2-6,13,18H,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMAUZGBIXSTFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C(CO1)(CO)C#N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride](/img/structure/B3005855.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/no-structure.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005861.png)

![(3,4-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005871.png)